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Compound of Interest

Compound Name: Phomalactone acetate

Cat. No.: B15193525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed spectroscopic analysis of Phomalactone acetate, a natural

product of interest, focusing on its one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) assignments. The provided data and protocols are essential for the structural

confirmation and quality assessment of this compound in research and development settings.

Chemical Structure
Phomalactone Acetate

Molecular Formula: C₁₀H₁₂O₄

Molecular Weight: 196.2 g/mol

Structure: (A diagram of the chemical structure of Phomalactone acetate would be placed

here in a full application note)

NMR Spectroscopic Data
The ¹H and ¹³C NMR data for Phomalactone acetate were acquired in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the

residual solvent signal. The coupling constants (J) for ¹H NMR are reported in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for Phomalactone Acetate in CDCl₃[1]
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Position
¹³C Chemical Shift
(δ, ppm)

¹H Chemical Shift
(δ, ppm)

Multiplicity and
Coupling
Constants (J, Hz)

2 162.65 - -

3 123.49 6.20 d, J = 9.6

4 140.78 6.96 dd, J = 5.2, 9.6

5 64.15 5.24 dd, J = 3.2, 5.6

6 79.44 4.87 dd, J = 2.8, 7.6

7 133.01 5.94 dq, J = 8.0, 14.0

8 124.69 5.59 ddq, J = 1.6, 6.8, 15.1

9 17.93 1.73 dd, J = 1.2, 6.4

10 (OAc) 170.01 - -

11 (OAc) 20.61 2.04 s

Experimental Protocols
The following protocols describe the general methodology for acquiring high-quality ¹H and ¹³C

NMR spectra for a small molecule like Phomalactone acetate.

Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of purified Phomalactone
acetate directly into a clean, dry NMR tube.

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a

known internal standard (e.g., 0.03% v/v tetramethylsilane, TMS) to the NMR tube.

Dissolution: Securely cap the NMR tube and gently vortex or sonicate the sample until the

compound is fully dissolved.

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool into a clean NMR tube.
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NMR Data Acquisition
These experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 16 ppm (e.g., -2 to 14 ppm)

Acquisition Time: ~2-3 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64, depending on sample concentration.

Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz

before Fourier transformation. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 240 ppm (e.g., -10 to 230 ppm)

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2 seconds
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Number of Scans: 1024-4096, as ¹³C has a low natural abundance and requires more scans

to achieve a good signal-to-noise ratio.

Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz

prior to Fourier transformation. Phase and baseline correct the spectrum.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the NMR analysis of Phomalactone
acetate, from sample preparation to final data interpretation.
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Caption: Workflow for NMR analysis of Phomalactone acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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